molecular formula C12H24N2O2 B1415443 tert-butyl N-[4-(cyclopropylamino)butyl]carbamate CAS No. 1935166-49-6

tert-butyl N-[4-(cyclopropylamino)butyl]carbamate

Cat. No.: B1415443
CAS No.: 1935166-49-6
M. Wt: 228.33 g/mol
InChI Key: SXCQYTPRZAUQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyclopropylamino group, and a butyl chain.

Preparation Methods

The synthesis of tert-butyl N-[4-(cyclopropylamino)butyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The general synthetic route includes the reaction of tert-butyl dicarbonate (Boc2O) with the corresponding amine in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods also employ catalysts to enhance the reaction rate and selectivity .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(cyclopropylamino)butyl]carbamate involves the interaction of its carbamate group with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The cyclopropylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[4-(cyclopropylamino)butyl]carbamate include:

The uniqueness of this compound lies in its combination of a cyclopropylamino group and a tert-butyl carbamate group, which provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-13-10-6-7-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCQYTPRZAUQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.